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Compound of Interest

Compound Name: 2-Amino-6-chloro-4-pyrimidinol

An In-Depth Technical Guide to 2-Amino-6-chloro-4-pyrimidinol

This guide provides a comprehensive technical overview of 2-Amino-6-chloro-4-pyrimidinol
(CAS No: 1194-21-4), a heterocyclic compound of significant interest in medicinal chemistry
and synthetic organic chemistry. As a substituted pyrimidine, this molecule serves as a versatile
building block for the synthesis of a wide array of biologically active compounds. This document
delves into its fundamental physical and chemical properties, spectral characteristics, reactivity,
synthesis protocols, and safety considerations, offering field-proven insights for researchers,
scientists, and drug development professionals.

Molecular Structure and Physicochemical Identity

2-Amino-6-chloro-4-pyrimidinol, also known as 6-Chloroisocytosine, is a pyrimidine
derivative characterized by an amino group at position 2, a chloro group at position 6, and a
hydroxyl group at position 4.[1][2] Its structure is fundamental to its chemical behavior,
particularly its role as an intermediate in the synthesis of more complex molecules.[3]

Tautomerism: A Critical Consideration

A key feature of 4-pyrimidinol systems is their existence in a tautomeric equilibrium between
the hydroxyl (enol) form and the more stable keto (amide) form, 2-Amino-6-chloro-4(3H)-
pyrimidinone.[4][5] This equilibrium is crucial as it influences the molecule's reactivity, hydrogen
bonding capabilities, and spectroscopic properties. For the purpose of this guide, while the
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name 2-Amino-6-chloro-4-pyrimidinol is used, it is understood to exist predominantly as its
pyrimidinone tautomer in most conditions.

Caption: Tautomeric equilibrium of 2-Amino-6-chloro-4-pyrimidinol.

Core Properties

The fundamental identifiers and properties of this compound are summarized below for quick

reference.
Property Value Source(s)
IUPAC Name 2-amino-6-chloro-4-pyrimidinol

6-Chloroisocytosine, 2-Amino-
Synonyms o [1]12]
6-chloro-4(1H)-pyrimidinone

CAS Number 1194-21-4 [1][21[6]
Molecular Formula C4H4CINsO [1]
Molecular Weight 145.55 g/mol [1]
Physical Form Solid

Melting Point 252 °C

Boiling Point 259.1 °C at 760 mmHg

Data not widely available;
expected to have low solubility

Solubility in water and better solubility in
polar organic solvents like
DMSO and DMF.

Spectral Data Analysis

For unambiguous identification and structural confirmation, a combination of spectroscopic
techniques is essential. While specific spectra are not provided, the following section outlines
the expected spectral characteristics based on the molecule's functional groups.
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'H NMR: The spectrum would likely show a distinct singlet for the proton at the 5-position of
the pyrimidine ring. The protons of the amino group (-NHz2) and the amide proton (-NH-)
would appear as broad singlets, and their chemical shifts would be dependent on the solvent
and concentration.

13C NMR: The spectrum would display four distinct signals for the carbon atoms in the
pyrimidine ring. The carbon atom attached to the chlorine would be deshielded, and the
carbonyl carbon of the pyrimidinone tautomer would appear at a characteristic downfield shift
(typically >160 ppm).

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching frequencies
for the amino group (around 3100-3500 cm™1). A strong absorption band corresponding to
the C=0 stretch of the amide in the pyrimidinone tautomer would be prominent (around
1650-1700 cm~1). C-Cl stretching vibrations would be observed in the fingerprint region.[7]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M*) and a
characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is
indicative of the presence of a single chlorine atom.

Chemical Reactivity and Synthesis

The reactivity of 2-Amino-6-chloro-4-pyrimidinol is dominated by the chloro substituent,

which acts as a good leaving group in nucleophilic aromatic substitution (SnAr) reactions. This

makes the compound a valuable precursor for introducing various functional groups at the 6-

position.[8]

Key Reactions

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of
nucleophiles, such as amines, alkoxides, and thiolates. This reaction is the cornerstone of its
utility in building more complex molecular scaffolds for drug discovery.[9][10] For instance,
reaction with piperazine derivatives has been used to synthesize compounds with potential
activity at dopamine receptors.[9]

N-Alkylation/Acylation: The exocyclic amino group can undergo standard reactions like
alkylation and acylation, allowing for further molecular diversification.
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Representative Synthesis Protocol

The synthesis of 2-Amino-6-chloro-4-pyrimidinol typically involves the chlorination of a
corresponding 4,6-dihydroxypyrimidine precursor. The following protocol is a representative
method adapted from the synthesis of a structurally similar compound, 2-Amino-4-chloro-6-
methylpyrimidine, which illustrates the key chlorination step.[11]

Principle: The conversion of a hydroxyl group on the pyrimidine ring to a chloro group is
effectively achieved using a strong chlorinating agent like phosphorus oxychloride (POCIs). The
reaction proceeds by converting the hydroxyl group into a better leaving group, which is then
displaced by a chloride ion.

Step-by-Step Methodology:

» Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux
condenser and a magnetic stirrer with 2-amino-4,6-dihydroxypyrimidine (1 equivalent).

» Addition of Reagent: Carefully add phosphorus oxychloride (POCIs, ~5-10 equivalents) to the
starting material.

o Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by
observing the dissolution of the solid starting material until a homogeneous solution is
formed.

» Removal of Excess Reagent: After the reaction is complete (typically several hours), cool the
mixture to room temperature. Carefully remove the excess POCIs under reduced pressure
(vacuum distillation).

o Work-up: Cautiously pour the cooled residue onto crushed ice. This is a highly exothermic
step and must be done slowly.

o Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as
25% aqueous ammonia or a saturated sodium bicarbonate solution, until the pH reaches
approximately 8. This will precipitate the crude product.

« |solation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid
thoroughly with cold water to remove inorganic salts. The crude product can be further
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purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure
2-Amino-6-chloro-4-pyrimidinol.

Starting Material:
2-Amino-4,6-dihydroxypyrimidine
Add POCls

(Heat to Reflux)

Remove excess POCIz
(Vacuum Distillation)

l

Quench with Ice Water

:

Neutralize to pH 8
(e.g., with NH4OH)

(Filter Precipitate)

Wash with Water &
Recrystallize
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Caption: General workflow for the synthesis of 2-Amino-6-chloro-4-pyrimidinol.

Applications in Research and Drug Development

2-Amino-6-chloro-4-pyrimidinol is not typically an end-product but rather a crucial
intermediate. Its bifunctional nature (a reactive chloro group and a modifiable amino group)
makes it a valuable scaffold.[3][12]

e Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding™" motif in many
kinase inhibitors used in oncology. This compound provides a starting point for creating
libraries of potential kinase inhibitors by varying the substituents at the 6-position.

o Antiviral and Antimicrobial Agents: Substituted pyrimidines have a long history in the
development of anti-infective agents.[3] The ability to easily modify the 6-position allows for
the exploration of structure-activity relationships in the search for new antimicrobial and
antiviral drugs.

o CNS-Active Agents: As demonstrated in the literature, derivatives of 2-amino-6-
chloropyrimidine have been synthesized and evaluated for their potential to interact with
central nervous system targets, such as dopamine receptors.[9]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling 2-Amino-6-chloro-4-
pyrimidinol.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified with the following
hazards:

e H315: Causes skin irritation.[6][13]
e H319: Causes serious eye irritation.[6][13]

e H302: Harmful if swallowed.
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o H335: May cause respiratory irritation.

Recommended Precautions and PPE

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.[14]

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

o Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]
[14]

o Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

o Hygiene: Wash hands thoroughly after handling.[6][14] Do not eat, drink, or smoke in the
work area.
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Wear Appropriate PPE:
Goggles, Gloves, Lab Coat
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Work Complete

Decontaminate Work Area

'

Wash Hands Thoroughly

'

Dispose of Waste
(Follow Regulations)

End Protocol

Click to download full resolution via product page

Caption: A standard safety workflow for handling chemical reagents.
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Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] For long-term
stability, storage at 4°C, protected from light, is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b049442#physical-and-chemical-properties-of-2-
amino-6-chloro-4-pyrimidinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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